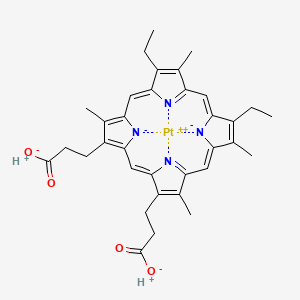
4-((Methylsulfonothioyl)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Methylsulfonothioyl)methyl)benzonitrile is an organic compound that features a benzonitrile core with a methylsulfonothioyl group attached to the benzene ring. This compound is notable for its unique chemical structure, which includes both nitrile and sulfonothioyl functional groups, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylsulfonothioyl)methyl)benzonitrile typically involves the introduction of the methylsulfonothioyl group to a benzonitrile derivative. One common method involves the reaction of 4-methylbenzonitrile with a sulfonothioylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of green chemistry principles, such as ionic liquids as solvents, can also be employed to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-((Methylsulfonothioyl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfonothioyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((Methylsulfonothioyl)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Wirkmechanismus
The mechanism of action of 4-((Methylsulfonothioyl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The sulfonothioyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The nitrile group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylsulfonyl)benzonitrile: Similar structure but lacks the thioyl group.
4-Methylbenzonitrile: Lacks both the sulfonyl and thioyl groups.
Benzonitrile: The simplest form, lacking any substituents on the benzene ring
Uniqueness
4-((Methylsulfonothioyl)methyl)benzonitrile is unique due to the presence of both nitrile and sulfonothioyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H9NOS2 |
|---|---|
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
4-(methylsulfonothioylmethyl)benzonitrile |
InChI |
InChI=1S/C9H9NOS2/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3 |
InChI-Schlüssel |
FTASSMDLJFXQRG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=S)CC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)


![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)


![6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12867841.png)







